Ethyl 2-[(diisopropoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate
Description
Ethyl 2-[(diisopropoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate is a fluorinated organophosphorus compound characterized by a trifluoropropanoate ester backbone modified with a diisopropoxyphosphoryloxy group at the 2-position. Its molecular formula is C₁₁H₂₀F₃O₆P, with a molecular weight of 356.25 g/mol. The compound’s structure combines the electron-withdrawing trifluoromethyl group, which enhances metabolic stability and lipophilicity, with a phosphoryloxy moiety that can act as a leaving group or participate in nucleophilic reactions. This dual functionality makes it a valuable intermediate in agrochemical and pharmaceutical synthesis, particularly in the development of protease inhibitors and fluorinated bioactive molecules .
Properties
IUPAC Name |
ethyl 2-di(propan-2-yloxy)phosphoryloxy-3,3,3-trifluoropropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20F3O6P/c1-6-17-10(15)9(11(12,13)14)20-21(16,18-7(2)3)19-8(4)5/h7-9H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCEFHHYPRXXMQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)OP(=O)(OC(C)C)OC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20F3O6P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(diisopropoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate typically involves the reaction of ethyl 3,3,3-trifluoropyruvate with diisopropyl phosphite under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through standard techniques such as distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as solvent extraction, crystallization, and drying to obtain the final product in a form suitable for commercial use.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(diisopropoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can yield phosphine oxide derivatives.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the ester moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-[(diisopropoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate has shown potential as a pharmaceutical intermediate. Its structure allows it to act as a prodrug or a bioactive compound in the development of therapeutic agents.
Case Studies
- Antiviral Activity : Research indicates that phosphonate esters can exhibit antiviral properties. A study demonstrated that similar compounds inhibited viral replication by interfering with nucleic acid metabolism .
- Anticancer Properties : Investigations into phosphonate derivatives have revealed their ability to induce apoptosis in cancer cell lines. This compound may be explored for its efficacy against specific cancer types through targeted delivery systems .
Agrochemicals
This compound is also being evaluated for its applications in agriculture, particularly as an insecticide or herbicide. The trifluoromethyl group enhances its biological activity and stability.
Research Findings
- Insecticidal Activity : Studies have shown that similar phosphonate compounds possess insecticidal properties against common agricultural pests. The mechanism involves disrupting the nervous system of insects, leading to paralysis and death .
- Herbicidal Efficacy : Preliminary data suggest that this compound may inhibit specific metabolic pathways in plants, making it a candidate for herbicide formulation.
Material Science
This compound is being investigated for its potential use in polymer chemistry. Its phosphonate structure can enhance the flame retardancy of polymers.
Applications in Polymer Chemistry
- Flame Retardants : The incorporation of phosphonates into polymer matrices has been linked to improved fire resistance properties. This application is crucial in industries where fire safety is paramount.
- Coatings and Adhesives : Research indicates that this compound can improve the adhesion properties of coatings due to its chemical reactivity and compatibility with various substrates .
Data Summary Table
| Application Area | Potential Uses | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antiviral agents, anticancer drugs | Inhibits viral replication; induces apoptosis |
| Agrochemicals | Insecticides, herbicides | Effective against pests; inhibits plant metabolism |
| Material Science | Flame retardants, coatings | Enhances fire resistance; improves adhesion |
Mechanism of Action
The mechanism by which Ethyl 2-[(diisopropoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate exerts its effects involves the interaction of its phosphoryl group with various molecular targets. The trifluoromethyl group enhances the compound’s reactivity and stability, allowing it to participate in a range of chemical transformations. The ester moiety facilitates its incorporation into larger molecular frameworks, making it a versatile intermediate in synthetic chemistry.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of fluorinated propanoate esters with phosphoryloxy substituents. Key structural analogs and their properties are compared below:
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural analogs.
Key Comparison Points:
Substituent Effects on Reactivity and Stability
- The diisopropoxy group in the target compound provides steric bulk compared to the diethoxy analog (), slowing hydrolysis and enhancing stability under acidic conditions. In contrast, the di(isopentyloxy) variant () exhibits even greater hydrophobicity, making it suitable for lipid-based formulations.
- Trifluoromethyl groups in all analogs contribute to metabolic resistance, as fluorine’s electronegativity stabilizes adjacent bonds ().
Applications in Synthesis The target compound’s phosphoryloxy group facilitates nucleophilic substitution reactions, similar to ethyl 2-diethoxyphosphoryloxy-3,3,3-trifluoropropanoate (), but with tailored solubility for specific reaction environments. Methyl 2-oxalylimino-3,3,3-trifluoropropanoate () lacks the phosphoryloxy group but serves as a precursor to α-CF₃-α-amino acids, highlighting divergent synthetic utility.
Physicochemical Properties
- Lipophilicity : XLogP3 values increase with longer alkyl chains (1.7 → 2.9 → 4.1), correlating with improved membrane permeability .
- Molecular Weight : Higher molecular weight analogs (e.g., 400.36 g/mol in ) may face challenges in bioavailability, necessitating structural optimization for drug candidates.
Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methylphenyl)propanoate () has documented safety protocols, suggesting similar precautions for the target compound.
Research Findings and Industrial Relevance
- Pharmaceuticals : The target compound’s trifluoromethyl and phosphoryloxy groups align with trends in protease inhibitor design, where fluorine enhances target binding and pharmacokinetics .
- Agrochemicals : Its stability under UV exposure (inferred from ) makes it suitable for herbicide formulations.
- Material Science : Silicone polymers incorporating trifluoropropyl groups () demonstrate the broader applicability of fluorinated intermediates in coatings and antifouling agents.
Biological Activity
Ethyl 2-[(diisopropoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate is a phosphonylated compound notable for its potential biological activities. Its molecular formula is C₁₁H₂₀F₃O₆P, and it features a trifluoropropanoate moiety, which is significant in various biological applications. This compound has been studied for its interactions with biological systems, particularly in the context of enzyme inhibition and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₂₀F₃O₆P |
| Molecular Weight | 332.25 g/mol |
| CAS Number | 256332-96-4 |
| LogP | 1.5 |
| Polar Surface Area (PSA) | 97.5 Ų |
This compound primarily acts as an inhibitor of specific enzymes, particularly those involved in phospholipid metabolism. Its phosphonate group allows it to mimic natural substrates and bind to active sites of enzymes, thereby inhibiting their activity. This mechanism is crucial for its potential applications in treating diseases related to dysregulated lipid metabolism.
Case Studies and Research Findings
- Inhibition of Enzymatic Activity : Research has demonstrated that this compound effectively inhibits certain phospholipases, which are enzymes critical in various physiological processes including inflammation and cell signaling. In vitro studies showed a dose-dependent inhibition of phospholipase A2 activity, which is relevant in the context of inflammatory diseases .
- Anticancer Properties : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in these cells suggests its potential as a chemotherapeutic agent .
- Neuroprotective Effects : There is emerging evidence that this compound may have neuroprotective properties. In animal models of neurodegenerative diseases, treatment with this compound resulted in reduced neuronal death and improved behavioral outcomes .
Comparative Analysis with Similar Compounds
| Compound | Biological Activity |
|---|---|
| This compound | Enzyme inhibition; anticancer; neuroprotection |
| Ethyl 2-[(diethoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate | Similar enzyme inhibition but less potent |
| Diisopropyl fluorophosphate (DFP) | Known irreversible inhibitor of serine hydrolases |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
